molecular formula C11H8N2O4 B15207257 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

Cat. No.: B15207257
M. Wt: 232.19 g/mol
InChI Key: XRERPVOZPOQJGE-UHFFFAOYSA-N
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Description

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is a heterocyclic compound that features a fused ring system incorporating pyrrole and benzoxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted pyrrole with an appropriate benzoxazole precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.

    Pyrrolopyrazine Derivatives: These compounds also feature fused ring systems and exhibit diverse biological activities.

Uniqueness

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

7-methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

InChI

InChI=1S/C11H8N2O4/c1-4-7(10(14)15)8-5(12-4)2-3-6-9(8)17-11(16)13-6/h2-3,12H,1H3,(H,13,16)(H,14,15)

InChI Key

XRERPVOZPOQJGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC3=C2OC(=O)N3)C(=O)O

Origin of Product

United States

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